N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
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Overview
Description
N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride typically involves the following steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives. A common method involves the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then cyclizes with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
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N-methylation:
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Formation of the hydrochloride salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups present.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride for chlorination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced oxadiazole or amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The oxadiazole ring is known to enhance the biological activity of compounds.
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Materials Science: : The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
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Chemical Biology: : It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
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Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride depends on its specific application:
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Pharmacological Effects: : The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds or π-π interactions with amino acid residues in the active site of enzymes or receptors, influencing their function.
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Materials Science: : In electronic applications, the compound’s structure allows for efficient charge transport and light emission, making it suitable for use in organic electronic devices.
Comparison with Similar Compounds
N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride can be compared with other similar compounds, such as:
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1,2,4-Oxadiazole Derivatives: : These compounds share the oxadiazole ring and may have similar biological activities or material properties. Examples include 3,5-diphenyl-1,2,4-oxadiazole and 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole.
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N-methylated Amines: : Compounds like N-methyl-1-phenylmethanamine Hydrochloride have similar structural features but lack the oxadiazole ring, which can significantly alter their chemical and biological properties.
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Aromatic Amines: : Compounds such as aniline derivatives may share some reactivity patterns but differ in their overall properties due to the absence of the oxadiazole ring.
The uniqueness of this compound lies in its combination of the oxadiazole ring and the N-methyl group, which together confer distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-4-3-5-9(6-8)11-13-10(7-12-2)15-14-11;/h3-6,12H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZQOHWISOXENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388174 |
Source
|
Record name | N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890324-18-2 |
Source
|
Record name | N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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